BuChE-IN-7
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Overview
Description
BuChE-IN-7 is a highly selective inhibitor of human butyrylcholinesterase (hBuChE) and equine butyrylcholinesterase (eqBuChE) with IC50 values of 40 nM and 80 nM, respectively . This compound has shown potential in promoting cognitive functions by penetrating the blood-brain barrier and improving situational and phobic memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
BuChE-IN-7 is synthesized through a series of chemical reactions involving the combination of specific reactants under controlled conditions. The synthesis involves the use of flurbiprofen and isoniazide, which are combined to form the novel compound . The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not explicitly documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using larger reactors, and employing purification methods such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
BuChE-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted compounds with different properties.
Scientific Research Applications
BuChE-IN-7 has a wide range of scientific research applications, including:
Mechanism of Action
BuChE-IN-7 exerts its effects by selectively inhibiting butyrylcholinesterase, an enzyme that catalyzes the hydrolysis of esters of choline, including acetylcholine . By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which is associated with improved cognitive functions . The molecular targets include the active site of butyrylcholinesterase, where the compound binds and prevents the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: A non-steroidal anti-inflammatory drug that has been used as a starting material for synthesizing BuChE-IN-7.
Isoniazide: An antibiotic used in the synthesis of this compound.
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting butyrylcholinesterase compared to other similar compounds . Its ability to penetrate the blood-brain barrier and improve cognitive functions makes it a promising candidate for further research and development in the field of neurodegenerative diseases .
Properties
Molecular Formula |
C25H34N2O2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(2R)-3-(cyclohexylmethylamino)-2-hydroxypropyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C25H34N2O2/c28-23(18-26-17-20-10-4-1-5-11-20)19-27-25(29)16-24(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h2-3,6-9,12-15,20,23-24,26,28H,1,4-5,10-11,16-19H2,(H,27,29)/t23-/m1/s1 |
InChI Key |
AGQFRFDHZZBREO-HSZRJFAPSA-N |
Isomeric SMILES |
C1CCC(CC1)CNC[C@H](CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
C1CCC(CC1)CNCC(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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